Pyrene, 1-(1-chloroethenyl)-
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Overview
Description
Pyrene, 1-(1-chloroethenyl)-: is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon This compound is characterized by the presence of a 1-chloroethenyl group attached to the pyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene derivatives, including Pyrene, 1-(1-chloroethenyl)-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. One common approach is the bromination of pyrene followed by further functionalization . For instance, bromopyrene can be synthesized by brominating pyrene with bromine in nitrobenzene, followed by heating .
Industrial Production Methods: Industrial production of pyrene derivatives typically involves large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Pyrene, 1-(1-chloroethenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for pyrene derivatives due to the electron-rich nature of the pyrene core.
Oxidation and Reduction: Pyrene derivatives can undergo oxidation and reduction reactions, often involving transition metal catalysts.
Substitution Reactions: Halogenated pyrene derivatives, such as Pyrene, 1-(1-chloroethenyl)-, can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Bromination: Bromine in nitrobenzene, followed by heating.
Oxidation: Transition metal catalysts, such as palladium or platinum, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of pyrene leads to bromopyrene, which can be further functionalized to produce various derivatives .
Scientific Research Applications
Chemistry: Pyrene derivatives are widely used in organic synthesis and materials science. Their unique photophysical properties make them valuable for the development of organic light-emitting diodes (OLEDs) and organic semiconductors .
Biology and Medicine: In biological research, pyrene derivatives are used as fluorescent probes for studying molecular interactions and cellular processes . Their ability to intercalate with DNA makes them useful in genetic and biochemical studies .
Industry: In the industrial sector, pyrene derivatives are used in the production of dyes, pigments, and other specialty chemicals . Their stability and photophysical properties make them suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of Pyrene, 1-(1-chloroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The pyrene core’s electron-rich nature facilitates these interactions, leading to the formation of various functionalized products . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Bromopyrene: A brominated derivative of pyrene with similar photophysical properties.
Peropyrene: An extended pyrene derivative with enhanced conjugation and photophysical properties.
Teropyrene: Another extended pyrene derivative with unique structural and photophysical characteristics.
Uniqueness: Its specific substitution pattern allows for targeted functionalization and diverse applications in various scientific fields .
Properties
CAS No. |
154120-55-5 |
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Molecular Formula |
C18H11Cl |
Molecular Weight |
262.7 g/mol |
IUPAC Name |
1-(1-chloroethenyl)pyrene |
InChI |
InChI=1S/C18H11Cl/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H2 |
InChI Key |
RRPATLGJWIIMSI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl |
Origin of Product |
United States |
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